2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxybutanol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and substitution.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to convert the boron atom to a boronic acid or boronate ester.
Substitution: Nucleophiles such as amines or alcohols can replace the methoxy group under appropriate conditions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidation: The products include boronic acids and boronate esters, which are useful in further synthetic applications.
Substitution: The products vary depending on the nucleophile used but generally include substituted boron compounds.
Scientific Research Applications
2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: It plays a role in the synthesis of pharmaceuticals, including anticancer and antiviral agents.
Industry: It is used in the production of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
The molecular targets include the palladium catalyst and the aryl halide, while the pathways involve oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific alkyl chain length, which influences its reactivity and solubility. This makes it particularly suitable for certain synthetic applications where other similar compounds may not perform as effectively.
Properties
IUPAC Name |
2-(4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BO3/c1-10(2)11(3,4)15-12(14-10)8-6-7-9-13-5/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUZASBWRILIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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